3-(4-Amino-2-chlorophenoxy)benzonitrile
Description
3-(4-Amino-2-chlorophenoxy)benzonitrile is a substituted benzonitrile derivative featuring a phenoxy bridge connecting a benzonitrile moiety to a 4-amino-2-chlorophenyl group. Its molecular formula is C₁₃H₈ClN₂O (molecular weight: 255.67 g/mol). The compound’s structure includes:
- A benzonitrile group at the meta (3rd) position of the central benzene ring.
- A phenoxy linkage connecting to a substituted phenyl group with amino (-NH₂) and chloro (-Cl) groups at the para (4th) and ortho (2nd) positions, respectively.
This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves multi-step reactions, including amine protection, nucleophilic aromatic substitution, and deprotection, as inferred from related patents .
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(4-amino-2-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-12-7-10(16)4-5-13(12)17-11-3-1-2-9(6-11)8-15/h1-7H,16H2 |
InChI Key |
JGTDOENQWPUSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table highlights key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Position and Electronic Effects
- Amino vs. Methyl/Chloro Groups: The amino group in 3-(4-Amino-2-chlorophenoxy)benzonitrile enhances hydrogen-bonding capacity compared to methyl or chloro substituents in analogs like 4-(4-Chloro-3-methylphenoxy)benzonitrile.
Reactive Functional Groups
- Formyl Group: 3-Chloro-4-(4-formylphenoxy)benzonitrile contains a reactive aldehyde, enabling condensation reactions absent in the amino-substituted target compound. This makes it suitable for further derivatization in synthesis .
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